![molecular formula C20H20N4O5 B2986227 N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dimethoxybenzamide CAS No. 1171423-36-1](/img/structure/B2986227.png)
N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dimethoxybenzamide
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Overview
Description
The compound is a complex organic molecule with several functional groups and rings, including a furan ring, a pyrazolo[3,4-b]pyridine ring, and two methoxy groups attached to a benzamide group. These structural features suggest that it could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a complex three-dimensional shape due to the presence of multiple rings. The electronic properties could be influenced by the conjugated system present in the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the furan ring could undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the polar amide group and methoxy groups could impact its solubility, while the multiple ring structures could influence its stability and reactivity .Scientific Research Applications
Anti-Cancer Activity
This compound has been investigated for its potential anti-cancer activity, particularly against lung carcinoma . A series of novel chalcones, which include this compound, have been developed and tested for their cytotoxic effects against the lung cancer cell line (A549) . The results showed that these chalcones have different cytotoxic effects, indicating their potential as anti-cancer agents .
Molecular Mechanistic Investigations
The compound has been the subject of theoretical and molecular mechanistic investigations . These studies involve molecular docking and various molecular techniques to study the activity and effect of the compound on apoptosis of the A549 cell line .
Anti-Tubercular Activity
While not directly mentioned in the search results, it’s worth noting that similar compounds have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . This suggests a potential avenue for future research into the anti-tubercular activity of “N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dimethoxybenzamide”.
Drug Development
Compounds with similar structures have been used in the development of new drugs . For example, imidazole, a five-membered heterocyclic moiety, is the basic core of some natural products and has become an important synthon in the development of new drugs . This suggests that “N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dimethoxybenzamide” could also have potential applications in drug development.
Biological Research
The compound could be used in biological research, given its wide range of potential biological activities. For instance, compounds with similar structures have shown antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anti-cancer activities .
Pharmacological Activities
The compound could be investigated for various pharmacological activities. As mentioned earlier, similar compounds have shown a wide range of biological activities . Therefore, “N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dimethoxybenzamide” could potentially exhibit similar activities, making it a subject of interest in pharmacological research.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c1-24-19-16(12(10-15(25)21-19)13-8-5-9-29-13)18(23-24)22-20(26)11-6-4-7-14(27-2)17(11)28-3/h4-9,12H,10H2,1-3H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPIGSGWNNMJSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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